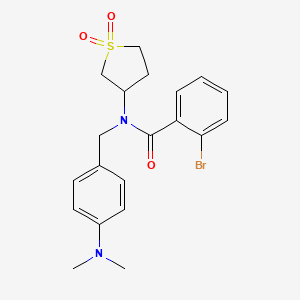
C20H23BrN2O3S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a brominated benzamide derivative, which contains a bromine atom, a dimethylamino group, and a dioxothienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide involves several stepsThe reaction conditions typically involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
4-bromo-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide: has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-[4-(dimethylamino)benzyl]benzamide
- N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide
- 4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide
Uniqueness
4-bromo-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide: is unique due to the presence of both the bromine atom and the dioxothienyl group, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound with the molecular formula C20H23BrN2O3S, known as N-[(4-bromophenyl)methyl]-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | This compound |
| Molecular Weight | 451.4 g/mol |
| IUPAC Name | N-(4-bromophenyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
| InChI Key | OSXBWRHLECJTCH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)Br |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound can modulate the activity of certain proteins involved in critical biological pathways, which may lead to various therapeutic effects. Notably, it has been studied for its potential antimicrobial and anticancer properties .
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens. Studies have utilized the broth microdilution method to determine the minimal inhibitory concentration (MIC), revealing effective inhibition of bacterial growth at low concentrations .
- Anticancer Potential : Research has indicated that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Antioxidant and Antimicrobial Properties
A study evaluated the antioxidant activity using the DPPH and ABTS assays, demonstrating that extracts containing this compound exhibited notable radical scavenging abilities. The IC50 values were determined, indicating effective concentrations for antioxidant activity .
Case Study: Immunostimulation
Research on a bromohydrin analogue related to this compound found that it specifically stimulates human gammadelta T lymphocytes. This immunostimulatory effect was observed at nanomolar concentrations, suggesting potential applications in vaccine development targeting gammadelta T cell-mediated immunity .
Comparative Analysis
To better understand the biological implications of this compound, it is essential to compare its activity with similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Enzyme inhibition, receptor modulation |
| Bromohydrin Analogue | Moderate | High | Immunostimulation via gammadelta T cells |
| Other Sulfonamides | Variable | Low to Moderate | Various enzyme interactions |
Properties
Molecular Formula |
C20H23BrN2O3S |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
2-bromo-N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C20H23BrN2O3S/c1-22(2)16-9-7-15(8-10-16)13-23(17-11-12-27(25,26)14-17)20(24)18-5-3-4-6-19(18)21/h3-10,17H,11-14H2,1-2H3 |
InChI Key |
OKODCLYWDMKWHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















